4-Methylumbelliferyl-

Description

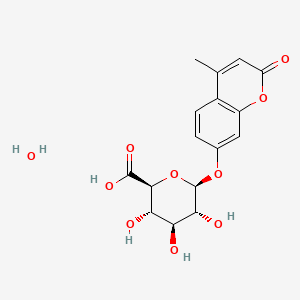

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVSQZMOFUEQAW-YYHOVTOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584932 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881005-91-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl and Its Derivatives for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl (4-MU), a versatile fluorophore and bioactive compound, and its extensive family of derivatives. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development. This document delves into the core chemical properties of 4-MU, its significant role as an inhibitor of hyaluronan synthesis, and the broad utility of its derivatives as fluorogenic substrates in a multitude of enzymatic assays. Detailed experimental protocols for key applications, quantitative data on the photophysical properties of these compounds, and diagrammatic representations of relevant signaling pathways and experimental workflows are presented to facilitate a deeper understanding and practical application of this important class of molecules.

Introduction to 4-Methylumbelliferyl (4-MU)

4-Methylumbelliferyl, also known as hymecromone or 7-hydroxy-4-methylcoumarin, is a coumarin derivative renowned for its distinct fluorescent properties.[1] Structurally, it consists of a benzopyrone core with a methyl group at the fourth position and a hydroxyl group at the seventh position.[1] This hydroxyl group is crucial for both its fluorescent characteristics and its biological activity. In alkaline solutions, 4-MU exhibits a strong blue fluorescence, a property that has been extensively exploited in the development of sensitive fluorometric assays.[2][3] Beyond its utility as a fluorescent indicator, 4-MU has garnered significant attention for its therapeutic potential, most notably as a potent inhibitor of hyaluronan (HA) synthesis, a key component of the extracellular matrix.[4] This inhibitory action has positioned 4-MU as a promising candidate for investigation in various pathological conditions, including cancer, inflammation, and fibrosis.

The versatility of the 4-MU scaffold has led to the synthesis of a vast array of derivatives. These derivatives are primarily created by modifying the 7-hydroxyl group with various moieties, such as sugars, phosphates, and sulfates. This chemical modification typically renders the molecule non-fluorescent. However, upon enzymatic cleavage of the modifying group by a specific enzyme, the fluorescent 4-MU molecule is released, providing a highly sensitive and quantifiable measure of enzyme activity. This "pro-fluorophore" strategy has made 4-MU derivatives indispensable tools in biochemistry, molecular biology, and clinical diagnostics.

4-Methylumbelliferyl as a Hyaluronan Synthesis Inhibitor

Hyaluronan (HA) is a high-molecular-weight glycosaminoglycan that plays a critical role in tissue hydration, lubrication, and cell signaling. Dysregulation of HA synthesis is implicated in numerous diseases. 4-MU has been identified as a specific inhibitor of HA synthesis, exerting its effects through multiple mechanisms.

Mechanism of Action

The primary mechanism of 4-MU's inhibitory action involves the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis. 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to 4-MU, forming 4-methylumbelliferyl glucuronide (4-MUG). This process competitively depletes the UDP-GlcUA pool, thereby limiting its availability for hyaluronan synthases (HAS), the enzymes responsible for HA polymerization.

A secondary mechanism involves the downregulation of the expression of hyaluronan synthase enzymes, particularly HAS2 and HAS3. The precise signaling cascade leading to this transcriptional repression is an area of ongoing research.

4-Methylumbelliferyl Derivatives as Fluorogenic Substrates

The modification of the 7-hydroxyl group of 4-MU has given rise to a vast library of fluorogenic substrates for a wide range of enzymes. These derivatives are invaluable for their high sensitivity and suitability for high-throughput screening applications.

Quantitative Data of 4-MU and Its Derivatives

The following table summarizes the key photophysical properties of 4-MU and some of its commonly used derivatives. The fluorescence of the derivatives is observed upon enzymatic cleavage to release 4-MU.

| Compound Name | Abbreviation | Excitation λmax (nm) | Emission λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Target Enzyme(s) |

| 4-Methylumbelliferone | 4-MU | 360-365[3] | 445-449[3] | 18,000 (at 360 nm) | 0.63 (in 0.1 M phosphate buffer, pH 10)[5][6] | - |

| 4-Methylumbelliferyl-β-D-galactopyranoside | MUGal | ~365 | ~448 | Not widely reported | Not widely reported | β-Galactosidase |

| 4-Methylumbelliferyl-β-D-glucuronide | MUG | 362[7][8] | 445[7][8] | Not widely reported | Not widely reported | β-Glucuronidase |

| 4-Methylumbelliferyl Phosphate | MUP | ~360 | ~449 | Not widely reported | Not widely reported | Phosphatases (Acid and Alkaline) |

| 4-Methylumbelliferyl Sulfate | MUS | ~360 | ~450 | Not widely reported | Not widely reported | Sulfatases |

| 4-Methylumbelliferyl Acetate | - | 365[9] | 445[9] | Not widely reported | Not widely reported | Esterases |

| 4-Methylumbelliferyl Oleate | - | ~334 | ~446 | Not widely reported | Not widely reported | Lipases |

| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | MUGlcNAc | ~360 | ~450 | Not widely reported | Not widely reported | N-acetyl-β-D-glucosaminidase |

Note: The exact excitation and emission maxima can be pH-dependent. The fluorescence quantum yield of the derivatives is essentially zero until hydrolyzed to 4-MU.

Experimental Protocols

Protocol for β-Galactosidase Activity Assay using 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal)

This protocol provides a general framework for measuring β-galactosidase activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 100 mM sodium phosphate, pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

-

MUGal stock solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Stop solution (e.g., 0.2 M glycine, pH 10.4)

-

96-well black microplate

-

Fluorometer with excitation at ~365 nm and emission at ~450 nm

-

4-Methylumbelliferone standard for calibration curve

Procedure:

-

Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in an appropriate volume of cell lysis buffer.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the cell extract.

-

Determine the protein concentration of the lysate (e.g., using a Bradford assay).

-

-

Assay Setup:

-

Prepare a standard curve of 4-MU in reaction buffer.

-

In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

-

Bring the volume in each well to a fixed amount (e.g., 50 µL) with reaction buffer.

-

Include a blank control with lysis buffer but no cell lysate.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding MUGal solution to each well to a final concentration of 0.1-1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding stop solution to each well.

-

Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Use the 4-MU standard curve to convert fluorescence units into the amount of 4-MU produced.

-

Calculate the specific activity of β-galactosidase (e.g., in nmol of 4-MU produced per minute per mg of protein).

-

Protocol for Hyaluronan Synthesis Inhibition Assay

This protocol describes a method to assess the effect of 4-MU on hyaluronan production by cultured cells.

Materials:

-

Cell culture medium appropriate for the cell line

-

4-Methylumbelliferone (4-MU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (for normalization)

-

Hyaluronan quantification kit (e.g., ELISA-based)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment with 4-MU:

-

Prepare a series of dilutions of 4-MU in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of 4-MU.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest 4-MU concentration).

-

Incubate the cells for a desired period (e.g., 24-72 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well. This contains the secreted hyaluronan.

-

Store the conditioned medium at -80°C until analysis.

-

Wash the cells with PBS.

-

Lyse the cells in each well and determine the total protein or DNA content for normalization of the hyaluronan data.

-

-

Hyaluronan Quantification:

-

Data Analysis:

-

Normalize the hyaluronan concentration to the total protein or DNA content of the corresponding well.

-

Plot the normalized hyaluronan concentration as a function of the 4-MU concentration to determine the dose-dependent inhibitory effect.

-

Diverse Applications of 4-Methylumbelliferyl Derivatives

Beyond the commonly used glycosidase and phosphatase substrates, the 4-MU scaffold has been derivatized to create probes for a wide range of other enzymes and for various biological applications. These include:

-

Lipases and Esterases: Derivatives such as 4-methylumbelliferyl oleate and 4-methylumbelliferyl acetate are used to assay lipase and esterase activity, respectively.[9][13]

-

Sulfatases: 4-Methylumbelliferyl sulfate is a fluorogenic substrate for sulfatases.[14][15]

-

Proteases: While less common, some 4-MU derivatives have been developed as substrates for specific proteases.

-

Drug Delivery: The coumarin scaffold of 4-MU is being explored in the design of prodrugs and drug delivery systems.

-

Anticancer Agents: 4-MU and some of its derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, independent of their role in hyaluronan synthesis inhibition.

-

Antioxidant and Anti-inflammatory Agents: The coumarin structure imparts antioxidant properties to 4-MU, and it has been shown to have anti-inflammatory effects.

Conclusion

4-Methylumbelliferyl and its derivatives represent a cornerstone of modern biochemical and biomedical research. The inherent fluorescence of the 4-MU core, combined with the versatility of its chemical modification, has provided researchers with an expansive toolkit for the sensitive detection of a wide array of enzymatic activities. Furthermore, the discovery of 4-MU's potent inhibitory effect on hyaluronan synthesis has opened new avenues for therapeutic intervention in a range of diseases. This technical guide has provided a comprehensive overview of the fundamental properties, diverse applications, and key experimental protocols associated with these valuable compounds. It is anticipated that the continued exploration of 4-MU and the development of novel derivatives will continue to drive innovation in both basic research and drug discovery.

References

- 1. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. hmdb.ca [hmdb.ca]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Methylumbelliferyl acetate - CAS-Number 2747-05-9 - Order from Chemodex [chemodex.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. scbt.com [scbt.com]

- 15. 4-甲基伞形酮硫酸盐 钾盐 sulfatase substrate | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Fluorogenic Enzyme Assays Using 4-Methylumbelliferyl Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of fluorogenic enzyme assays utilizing 4-Methylumbelliferyl (4-MU) based substrates. This powerful and versatile technology is a cornerstone of modern life science research, offering high sensitivity and adaptability for a wide range of enzymatic studies and high-throughput screening applications.

Core Principle of 4-Methylumbelliferyl-Based Assays

The fundamental principle of these assays lies in the enzymatic cleavage of a non-fluorescent substrate to produce a highly fluorescent product. Substrates are synthesized by linking a specific chemical group, recognized by the enzyme of interest, to a 4-methylumbelliferone (4-MU) molecule. In their conjugated form, these substrates exhibit minimal to no fluorescence. However, upon enzymatic hydrolysis of the linkage, the free 4-methylumbelliferone is released. This liberated 4-MU is intensely fluorescent, with a typical excitation maximum around 365 nm and an emission maximum in the range of 445-460 nm.[1]

The intensity of the emitted fluorescence is directly proportional to the concentration of the liberated 4-MU, which in turn correlates with the activity of the enzyme. To enhance the fluorescent signal, the reaction is often terminated by the addition of a high-pH stop solution, as the fluorescence of 4-MU is maximal at a pH above 9.

Data Presentation: Quantitative Enzyme Kinetics

The following tables summarize key kinetic parameters for various enzymes utilizing 4-Methylumbelliferyl substrates. These values are essential for designing experiments, optimizing assay conditions, and comparing enzyme activities.

Table 1: Kinetic Parameters of Glycosidases with 4-MU Substrates

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Source Organism | Reference |

| β-Glucuronidase (GUS) | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | 70 | 1.29 x 10^6 (s⁻¹M⁻¹) | E. coli | [2] |

| α-L-Iduronidase | 4-Methylumbelliferyl-α-L-iduronide | ~180 | Not specified | Human | [3] |

| Glucocerebrosidase | 4-Methylumbelliferyl-β-D-glucopyranoside | 800 | Not specified | Recombinant Human | [4] |

Table 2: Kinetic Parameters of Phosphatases with 4-MU Substrates

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Source Organism | Reference |

| Alkaline Phosphatase | 4-Methylumbelliferyl phosphate (MUP) | Not specified | Not specified | Calf-intestine | [5] |

| Phytase | 4-Methylumbelliferyl phosphate (MUP) | 292 (Khalf) | Not specified | Yersinia mollaretii | [6] |

Table 3: Kinetic Parameters of Sulfatases with 4-MU Substrates

| Enzyme | Substrate | Km (mM) | Vmax (relative units) | Source Organism | Reference |

| Arylsulfatase A | 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) | Lower than MUS | Greater than MUS | Human Placenta | [7] |

| Arylsulfatase B | 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) | Lower than MUS | Greater than MUS | Human Placenta | [7] |

| Arylsulfatase C | 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) | Lower than MUS | Not specified | Human Placenta | [7] |

Experimental Protocols

Detailed methodologies for performing fluorogenic enzyme assays with 4-MU substrates are provided below for key enzyme classes.

β-Glucuronidase (GUS) Assay using MUG

This protocol is adapted for the detection of β-glucuronidase activity, commonly used as a reporter gene in molecular biology.

Materials:

-

MUG Substrate Stock Solution: Prepare a concentrated stock of 4-Methylumbelliferyl-β-D-glucuronide (MUG) in a suitable solvent like DMSO.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4.[8]

-

Stop Solution: e.g., 0.2 M Sodium Carbonate.[1]

-

Enzyme Source: Cell lysate or purified enzyme.

-

Microplate: Black, 96-well or 384-well plates are recommended to minimize background fluorescence.

Procedure:

-

Prepare Reagents: Dilute the MUG stock solution to the desired working concentration in the assay buffer. The final substrate concentration should ideally be at or below the Km value for the enzyme.

-

Enzyme Preparation: Prepare serial dilutions of the enzyme source in the assay buffer.

-

Assay Reaction:

-

Add a defined volume of the enzyme dilution to each well of the microplate.

-

Initiate the reaction by adding a defined volume of the MUG working solution.

-

The final volume in each well should be consistent.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period. The incubation time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding a volume of the stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at approximately 365 nm and emission at approximately 460 nm.[1]

-

Data Analysis: Subtract the background fluorescence (from a no-enzyme control) from all readings. Plot a standard curve using known concentrations of 4-MU to convert relative fluorescence units (RFU) to the amount of product formed. Calculate the enzyme activity, typically expressed as units per milligram of protein.

Alkaline Phosphatase (ALP) Assay using MUP

This protocol describes the measurement of alkaline phosphatase activity using 4-Methylumbelliferyl phosphate (MUP).

Materials:

-

MUP Substrate Stock Solution: Prepare a 5 mM solution of 4-Methylumbelliferyl phosphate disodium salt (MUP) in ALP Assay Buffer.[9]

-

ALP Assay Buffer: A buffer with a pH suitable for alkaline phosphatase (e.g., pH 10.5).[10]

-

Stop Solution: To terminate the enzymatic reaction.[9]

-

ALP Enzyme Standard: For generating a standard curve.

-

Sample: Serum, plasma, or other biological samples.[9]

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of a 4-MU standard in the assay buffer.

-

Sample Preparation: Samples such as serum or plasma can often be assayed directly. Cell or tissue homogenates should be prepared in the assay buffer and centrifuged to remove insoluble material.[11]

-

Assay Reaction:

-

Add samples and standards to the wells of a white or black microplate.

-

Add the MUP working solution to all wells to start the reaction.

-

-

Incubation: Incubate the plate at 25°C for 30 minutes, protected from light.[9]

-

Termination: Add the stop solution to all wells.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of ~360 nm and an emission of ~440 nm.[9]

-

Calculation: Determine the ALP activity from the standard curve.

Arylsulfatase Assay using 4-Methylumbelliferyl Sulfate

This protocol is for the determination of arylsulfatase activity using 4-Methylumbelliferyl sulfate (4-MUS).

Materials:

-

4-MUS Substrate Solution: Prepare a 10 mmol/L solution of 4-Methylumbelliferyl sulfate in sodium acetate buffer (pH 5.0).[12]

-

Extraction Buffer: 20 mmol/L sodium acetate containing 6 mmol/L lead acetate.[12]

-

Stop Buffer: 0.5 mol/L glycine-NaOH, pH 10.3.[12]

-

Sample: Dried blood spots (DBS) or other biological samples.

Procedure for Dried Blood Spots:

-

Enzyme Extraction: Punch a 3.2 mm disc from a DBS card and incubate it in the extraction buffer for 2 hours at room temperature.[12]

-

Assay Reaction: Transfer aliquots of the DBS extract to a microtiter plate. Add the 4-MUS substrate solution to initiate the reaction.

-

Incubation: Incubate the plate for a defined period at 37°C.

-

Termination: Add the stop buffer to each well.

-

Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[13]

High-Throughput Screening (HTS) Applications

The simplicity and sensitivity of 4-MU based assays make them highly suitable for high-throughput screening (HTS) of enzyme inhibitors in drug discovery. The assay can be readily automated in 384-well or 1536-well plate formats.[4]

The HTS workflow typically involves the automated dispensing of a compound library into microplates, followed by the addition of the enzyme and, after a pre-incubation period, the 4-MU substrate to initiate the reaction. The fluorescence is then read at one or multiple time points. A reduction in fluorescence in the presence of a compound indicates potential inhibition of the enzyme.

Conclusion

Fluorogenic enzyme assays using this compoundbased substrates are a robust, sensitive, and versatile tool for researchers, scientists, and drug development professionals. The principles are straightforward, and the assays can be adapted for a wide variety of enzymes and applications, from basic research to high-throughput screening. This guide provides the foundational knowledge and practical protocols to effectively implement these powerful assays in the laboratory.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. Standardization of α-L-iduronidase enzyme assay with Michaelis-Menten kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]

- 6. researchgate.net [researchgate.net]

- 7. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Development of a fluorometric microtiter plate-based enzyme assay for arylsulfatase B (MPS VI) using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP2687598B1 - Method for assaying arylsulfatase activity - Google Patents [patents.google.com]

synthesis of 4-Methylumbelliferyl conjugated substrates

An In-depth Technical Guide to the Synthesis of 4-Methylumbelliferyl Conjugated Substrates

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a highly fluorescent compound belonging to the coumarin family.[1] Its derivatives are widely utilized as fluorogenic substrates in a variety of enzyme assays. The core principle behind their use lies in the enzymatic cleavage of a non-fluorescent 4-MU conjugate, which releases the 4-methylumbelliferone molecule.[2] This liberated 4-MU exhibits strong blue fluorescence under UV light, typically with an excitation wavelength of approximately 365 nm and an emission wavelength around 450 nm.[2][3][4] The intensity of this fluorescence is directly proportional to the enzymatic activity, allowing for highly sensitive quantification.[2] To enhance the fluorescent signal, the reaction is often terminated using a high-pH buffer, as the fluorescence of 4-MU is maximal above pH 9.[2]

The high sensitivity of fluorometric assays using 4-MU substrates, often 10 to 100 times greater than colorimetric assays, makes them invaluable tools in research, clinical diagnostics, and drug development.[2] A broad range of 4-MU derivatives are available, enabling the study of numerous enzymes, including glycosidases, phosphatases, and sulfatases.[2] Their simplicity and sensitivity also make them highly suitable for high-throughput screening (HTS) of potential enzyme inhibitors.[2]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Methylumbelliferyl conjugated substrates, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The synthesis of 4-MU conjugated substrates can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired substrate, stereoselectivity, and the availability of starting materials and enzymes.

Chemical Synthesis

Chemical synthesis offers a versatile approach to a wide array of 4-MU conjugates. The most common starting material for these syntheses is 4-methylumbelliferone, which can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate.[1]

1. 4-Methylumbelliferyl Glycosides:

The synthesis of 4-MU glycosides is a cornerstone for assaying glycosidase activity. Several methods have been developed to achieve this conjugation:

-

Improved Helferich Method: This method involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with a base such as triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions.[5] This is followed by a deprotection step to yield the final fluorogenic substrate.[5]

-

Silver Trifluoromethanesulfonate (AgOTf) Mediated Synthesis: This method utilizes a glycosyl halide (e.g., 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride) which reacts with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate and a non-nucleophilic base like sym-collidine.[6][7] This reaction can yield both α and β anomers.[6][7]

-

Lewis Acid Catalysis: Peracetylated oligosaccharides can be reacted with 4-methylumbelliferone in the presence of a Lewis acid catalyst such as stannic chloride (SnCl₄).[8] The resulting peracetylated 4-MU glycoside is then deacetylated using a base like sodium methoxide (NaOMe) in methanol.[8]

2. 4-Methylumbelliferyl Phosphate (MUP):

4-Methylumbelliferyl phosphate is a widely used fluorogenic substrate for detecting acid and alkaline phosphatase activity.[2][9][10] Upon enzymatic hydrolysis, it yields the highly fluorescent 4-methylumbelliferone.[11][12]

3. 4-Methylumbelliferyl Sulfate (4-MUS):

4-Methylumbelliferyl sulfate is a fluorescent substrate used to detect sulfatase activity.[13][14] Enzymatic cleavage of the sulfate group releases the fluorescent 4-MU.[13][15]

4. Other 4-MU Derivatives:

The versatility of the 4-methylumbelliferone scaffold allows for the synthesis of various other derivatives. For instance, amide derivatives have been synthesized by first nitrating 4-methylumbelliferone, followed by reduction to an amino group, and subsequent acylation to form the amide linkage.[16] These derivatives have been explored for their potential pesticidal activities.[16]

Enzymatic Synthesis

Enzymatic synthesis provides a powerful alternative to chemical methods, often with the advantage of high regio- and stereoselectivity without the need for complex protection and deprotection steps.[17][18]

Transglycosylation Reactions:

This method is particularly useful for synthesizing 4-MU oligosaccharides. It involves the use of glycosidases that, under certain conditions, can catalyze the transfer of a glycosyl moiety from a donor substrate to an acceptor.[19] For example, β-1,3-D-glucanases can be used to synthesize a series of 4-methylumbelliferyl (1→3)-β-D-gluco-oligosaccharides using laminaran or curdlan as the glucan donor and 4-MU-β-D-glucoside as the acceptor.[19] Similarly, a β-D-xylosidase from Aspergillus sp. has been used for the transglycosylation of a chemically synthesized 4-MU xylobioside to produce higher 4-MU xylooligosides.[17] More recently, a β-glucosidase from a compost microbial metagenome has been shown to catalyze transglycosylation to incorporate a second sugar unit into various 4-methylumbelliferyl glycopyranosides.[18]

Data Presentation

Table 1: Common 4-Methylumbelliferyl Substrates and Their Target Enzymes

| 4-MU Substrate | Abbreviation | Target Enzyme |

| 4-Methylumbelliferyl-β-D-glucuronide | MUG | β-D-glucuronidase (GUD)[3] |

| 4-Methylumbelliferyl phosphate | MUP | Acid and Alkaline Phosphatases[2][10] |

| 4-Methylumbelliferyl sulfate | 4-MUS | Sulfatase[13][14] |

| 4-Methylumbelliferyl-β-D-galactopyranoside | MUGal | β-galactosidase[20][] |

| 4-Methylumbelliferyl-α-D-galactopyranoside | α-galactosidase | |

| 4-Methylumbelliferyl-β-D-glucopyranoside | β-glucosidase[8][20] | |

| 4-Methylumbelliferyl-α-D-glucopyranoside | α-glucosidase | |

| 4-Methylumbelliferyl-α-L-arabinopyranoside | α-L-arabinopyranosidase[13] | |

| 4-Methylumbelliferyl nonanoate | Esterase[13] | |

| 4-Methylumbelliferyl N-acetyl-α-D-galactopyranosaminide | N-acetyl-α-D-galactopyranosaminidase[6][7] |

Table 2: Summary of Selected Synthesis Methods and Yields

| 4-MU Substrate | Synthesis Method | Key Reagents | Yield | Reference |

| 4-Methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranoside | Silver triflate-mediated glycosylation | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride, 4-methylumbelliferone, silver trifluoromethanesulfonate, sym-collidine | 33% | [6][7] |

| Peracetylated 4-methylumbelliferyl (1→3)-β-D-pentaglucoside | Lewis acid-catalyzed glycosylation | Peracetylated (1→3)-β-D-pentaglucoside, 4-methylumbelliferone, SnCl₄ | 35% (overall) | [8] |

| 4-Methylumbelliferyl N-acetyl-α- and -β-D-galactopyranosaminides | Reduction and acetylation of azido-glycoside | Azido-glycoside precursor, reduction, acetylation, de-O-acetylation | High yields in transformation steps | [6] |

Table 3: Spectroscopic Properties of 4-Methylumbelliferone

| Property | Wavelength (nm) | pH Condition | Reference |

| Excitation Maximum | ~365 | - | [2][3] |

| Emission Maximum | ~450 | - | [2][3] |

| Excitation Maximum | 330 | 4.6 | [10] |

| Excitation Maximum | 370 | 7.4 | [10] |

| Excitation Maximum | 385 | 10.4 | [10] |

| Emission Maximum | 445-454 | - | [10] |

Experimental Protocols

Protocol 1: Chemical Synthesis of Peracetylated 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside[9]

-

Preparation of Peracetylated (1→3)-β-D-pentaglucoside:

-

Start with (1→3)-β-D-glucan isolated from Saccharomyces cerevisiae.

-

Perform partial acid hydrolysis to obtain (1→3)-β-D-oligoglucosides.

-

Peracetylate the oligoglucoside mixture.

-

Isolate the peracetylated (1→3)-β-D-pentaglucoside using silica gel column chromatography.

-

-

Glycosylation Reaction:

-

To 21 mL of dry 1,2-dichloroethane at 45°C, add 350 mg of the peracetylated (1→3)-β-D-pentaglucoside and 60 mg of 4-methylumbelliferone.

-

Add 58 mg of SnCl₄ to the mixture.

-

Stir the mixture for 5 hours at 45°C.

-

After the reaction is complete, process the mixture using standard work-up procedures to obtain the crude product.

-

Purify the crude product to yield peracetylated 4-methylumbelliferyl (1→3)-β-D-pentaglucoside.

-

-

Deacetylation:

-

Suspend the purified peracetylated product in anhydrous methanol to a concentration of 100 mg/mL.

-

Add an equal volume of 1 mol/L NaOMe and mix continuously at room temperature for 60 minutes.

-

Neutralize the reaction with 1 mol/L HCl and filter.

-

Evaporate the filtrate to dryness under reduced pressure at 45°C to obtain the final product.

-

Protocol 2: Enzymatic Synthesis of 4-Methylumbelliferyl (1→3)-β-D-gluco-oligosaccharides[20]

-

Enzyme Preparation:

-

Purify β-1,3-D-glucanases from sources such as the culture liquid of Oerskovia sp. or a homogenate of the marine mollusc Spisula sachalinensis.

-

-

Transglycosylation Reaction:

-

Prepare a reaction mixture containing a suitable buffer, the purified β-1,3-D-glucanase, a (1→3)-β-D-glucan donor substrate (e.g., laminaran or curdlan), and 4-methylumbelliferyl-β-D-glucoside (MeUmbGlcp) as the transglycosylation acceptor.

-

Incubate the reaction mixture under optimal conditions (temperature, pH) for the specific enzyme used.

-

Monitor the reaction progress for the formation of [β-D-Glcp-(1→3)]n-β-D-Glcp-MeUmb products (where n=1-5).

-

-

Purification and Characterization:

-

Terminate the reaction and purify the synthesized 4-MU oligosaccharides using appropriate chromatographic techniques.

-

Characterize the structure of the obtained oligosaccharides using ¹H and ¹³C NMR spectroscopy and electrospray tandem mass spectrometry.

-

Purification and Characterization

Following synthesis, purification of the 4-MU conjugated substrates is crucial to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a commonly employed method for purification.[6][8]

The characterization of the final products is essential to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the synthesized compounds, including the anomeric configuration of glycosides.[19]

-

Mass Spectrometry (MS): Electrospray tandem mass spectrometry is used to confirm the molecular weight of the synthesized substrates.[19]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the final product.[22]

Visualization of Workflows and Pathways

Principle of 4-MU Based Enzyme Assays

Caption: Enzymatic cleavage of a 4-MU substrate releases fluorescent 4-methylumbelliferone.

Chemical Synthesis Workflow for a 4-MU Glycoside

Caption: A general workflow for the chemical synthesis of 4-MU glycosides.

Enzymatic Synthesis Workflow for a 4-MU Oligosaccharide

Caption: Enzymatic synthesis of 4-MU oligosaccharides via transglycosylation.

High-Throughput Screening (HTS) Workflow

Caption: High-throughput screening of enzyme inhibitors using 4-MU substrates.[2]

References

- 1. The Chemistry of 4-Methylumbelliferone: Exploring the Science Behind It | The Longevity Specialists [thelongevityspecialists.com]

- 2. benchchem.com [benchchem.com]

- 3. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Glycosynth - 4-Methylumbelliferyl phosphate (free acid) [glycosynth.co.uk]

- 10. caymanchem.com [caymanchem.com]

- 11. MUP (4-Methylumbelliferyl Phosphate, Free Acid) 1 g | Buy Online | Invitrogen™ [thermofisher.com]

- 12. goldbio.com [goldbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 4-Methylumbelliferyl sulfate potassium salt sulfatase substrate | 15220-11-8 [sigmaaldrich.com]

- 15. 4-Methylumbelliferyl sulfate potassium salt | 15220-11-8 | EM15697 [biosynth.com]

- 16. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic synthesis of 4-methylumbelliferyl (1-->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN104926898A - Method for synthesizing various glucosides on basis of 4-methylumbelliferone - Google Patents [patents.google.com]

- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of 4-Methylumbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative widely utilized in biomedical research and clinical applications. Its intrinsic fluorescence, which is highly sensitive to environmental conditions, makes it a valuable tool for various analytical techniques, including enzyme assays and as a pH indicator. Furthermore, 4-MU is a well-established inhibitor of hyaluronan (HA) synthesis, a key component of the extracellular matrix, implicating it in the modulation of various pathological processes such as inflammation, autoimmunity, and cancer.[1][2] This technical guide provides a comprehensive overview of the excitation and emission spectra of 4-MU, detailing the influence of pH and solvent polarity. It also presents a detailed experimental protocol for fluorescence spectroscopy, a summary of its mechanism of action as a hyaluronan synthase inhibitor, and a generalized workflow for its use in fluorometric enzyme assays.

Spectroscopic Properties of 4-Methylumbelliferone

The fluorescence of 4-Methylumbelliferone is characterized by its strong emission in the blue region of the visible spectrum. However, its excitation and emission maxima, as well as its quantum yield, are significantly influenced by the surrounding chemical environment, most notably pH and the polarity of the solvent.

pH Dependence

The fluorescence of 4-MU is highly dependent on pH due to the ionization of its 7-hydroxyl group. In acidic to neutral solutions, 4-MU exists predominantly in its protonated, less fluorescent form. As the pH increases, the hydroxyl group deprotonates, leading to the formation of the phenolate anion, which is the highly fluorescent species. This results in a significant increase in fluorescence intensity, with the maximum fluorescence being observed in alkaline conditions (pH > 9).[3]

Table 1: pH-Dependent Excitation and Emission Maxima of 4-Methylumbelliferone

| pH Range | Excitation Maximum (nm) | Emission Maximum (nm) | Predominant Species |

| 1.97 - 6.72 | ~320 | ~445-455 | Neutral (Protonated) |

| 7.12 - 10.3 | ~360 | ~448 | Anionic (Deprotonated) |

Data compiled from multiple sources.

Solvent Effects

The polarity of the solvent also modulates the excitation and emission spectra of 4-MU. In general, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules.

Table 2: Excitation and Emission Maxima of 4-Methylumbelliferone in Different Solvents

| Solvent | Excitation Maximum (nm) | Emission Maximum (nm) |

| Water (pH > 9) | ~360 | ~448 |

| Ethanol | ~360 | ~450 |

| Methanol | ~322.5 | Not Specified |

| 0.15 M Glycine Buffer (pH 10.2) | ~365 | ~445 |

Data compiled from multiple sources.[4]

Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For 4-MU, the quantum yield is also dependent on the pH of the solution, with the anionic form exhibiting a higher quantum yield.

Table 3: Fluorescence Quantum Yield of 4-Methylumbelliferone

| Condition | Quantum Yield (ΦF) |

| 0.1 M Phosphate Buffer (pH 10) | 0.63 |

Data represents a commonly cited standard value.

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of 4-Methylumbelliferone.

Materials:

-

4-Methylumbelliferone (4-MU) powder

-

Spectroscopy-grade solvents (e.g., ethanol, deionized water)

-

Buffers of various pH values (e.g., phosphate buffer, carbonate buffer)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-MU (e.g., 1 mM) in a suitable solvent such as ethanol or DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired solvent or buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths to achieve a good balance between signal intensity and spectral resolution (e.g., 5 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 450 nm).

-

Scan a range of excitation wavelengths (e.g., 250-420 nm).

-

The resulting spectrum will show the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan a range of emission wavelengths (e.g., 400-600 nm).

-

The resulting spectrum will show the emission maximum.

-

-

Data Analysis:

-

Record the excitation and emission maxima.

-

Correct the spectra for instrument response and background fluorescence if necessary.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Hyaluronan Synthesis by 4-Methylumbelliferone

4-Methylumbelliferone inhibits hyaluronan (HA) synthesis through a multi-faceted mechanism. A primary mode of action is the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a crucial substrate for hyaluronan synthases (HAS).[1][5] 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), leading to its glucuronidation and the consumption of UDP-GlcUA.[5] Additionally, 4-MU has been shown to downregulate the expression of HAS enzymes, further contributing to the reduction in HA production.[6]

Caption: Signaling pathway of 4-Methylumbelliferone's inhibition of hyaluronan synthesis.

Experimental Workflow: Fluorometric Enzyme Assay

Fluorometric enzyme assays using 4-MU derivatives are common for detecting the activity of various hydrolases. The general principle involves the enzymatic cleavage of a non-fluorescent 4-MU substrate to release the highly fluorescent 4-MU product.

Caption: A generalized experimental workflow for a fluorometric enzyme assay using a 4-MU substrate.

Conclusion

4-Methylumbelliferone is a versatile fluorophore with spectral properties that are highly sensitive to its environment. This characteristic, particularly its pH-dependent fluorescence, is fundamental to its application in a wide range of biochemical assays. Furthermore, its ability to inhibit hyaluronan synthesis provides a powerful tool for investigating the role of this critical extracellular matrix component in health and disease. This guide provides researchers, scientists, and drug development professionals with the core technical information required to effectively utilize 4-Methylumbelliferone in their experimental endeavors.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 5. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH-Dependent Fluorescence of 4-Methylumbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative widely utilized in biomedical research and diagnostics as a fluorescent pH indicator and a substrate for detecting enzymatic activity.[1][2] Its fluorescence properties are highly dependent on the pH of the surrounding medium, making it an invaluable tool for studying pH-sensitive biological processes and for high-throughput screening assays.[3][4] This guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with the pH-dependent fluorescence of 4-MU.

Core Principle: An Acid-Base Equilibrium

The pH-dependent fluorescence of 4-Methylumbelliferone is governed by the equilibrium between its protonated (neutral) and deprotonated (anionic) forms. The key functional group responsible for this behavior is the 7-hydroxyl group, which has a pKa of approximately 7.6 to 7.8.[1]

-

In acidic to neutral conditions (pH < 7.6): The hydroxyl group is protonated. This neutral form of 4-MU absorbs light maximally around 320 nm but exhibits weak blue fluorescence.[5][6]

-

In alkaline conditions (pH > 7.6): The hydroxyl group deprotonates to form a phenolate anion. This anionic form undergoes a significant red-shift in its absorption spectrum, with a maximum around 360-365 nm, and becomes intensely fluorescent, emitting blue light with a peak around 445-450 nm.[2][5][7]

The fluorescence intensity reaches its maximum at a pH of approximately 10 and can be about 100 times more intense than at pH 7.4. This dramatic increase in quantum yield upon deprotonation is the basis for its use as a highly sensitive pH indicator.

Caption: Chemical equilibrium between the protonated and deprotonated forms of 4-MU.

Quantitative Spectroscopic Data

The spectral properties of 4-Methylumbelliferone are critical for designing experiments. The following tables summarize the key quantitative parameters for its two forms.

Table 1: Physicochemical and Spectroscopic Properties of 4-Methylumbelliferone

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | |

| Molecular Weight | 176.2 g/mol | |

| pKa (7-hydroxyl group) | 7.79 (at 25°C) | [7] |

| Solubility | Soluble in methanol, glacial acetic acid; practically insoluble in cold water. | [8] |

Table 2: pH-Dependent Absorption and Emission Characteristics

| Species | Condition | λmax (Absorption) | λmax (Emission) | Quantum Yield (Φ) |

| Protonated (Neutral) | pH 5.98 | ~320 nm | ~445 nm | 0.74 |

| Deprotonated (Anionic) | pH > 9.0 | ~360 - 365 nm | ~445 - 450 nm | 0.95 (at pH 9.75) |

| pH 10.2 (Glycine Buffer) | 365 nm | 445 nm | Not Specified | |

| Water | 380 nm | 454 nm | Not Specified |

References for Table 2 data:[2][5][7][9]

Experimental Protocols

This protocol outlines the steps to experimentally determine the pKa of 4-Methylumbelliferone.

1. Materials and Reagents:

-

4-Methylumbelliferone (recrystallized from water)

-

Methanol (for stock solution)

-

A series of buffer solutions spanning the pH range 5.0 to 10.0 (e.g., citrate-phosphate for pH 5-7, Tris-HCl for pH 7-9, glycine-NaOH for pH 9-10) with constant ionic strength.

-

Spectrofluorometer

-

Calibrated pH meter

-

Quartz cuvettes

2. Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-MU (e.g., 1 mM) in methanol.

-

Working Solution Preparation: For each buffer solution, prepare a dilute working solution of 4-MU (e.g., 1-10 µM) by adding a small aliquot of the stock solution. Ensure the final methanol concentration is minimal (<1%) to avoid solvent effects.

-

Fluorescence Measurement:

-

Set the spectrofluorometer to excite at the isosbestic point of the absorption spectra (~340 nm) to measure the total concentration-independent fluorescence, or excite at the optimum for the anionic form (~365 nm) to maximize the signal change.

-

Set the emission wavelength to the maximum of 4-MU fluorescence (~445 nm).

-

Record the fluorescence intensity for the 4-MU working solution in each buffer.

-

Measure the precise pH of each solution using a calibrated pH meter.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH. The resulting curve should be sigmoidal.

-

The pKa is the pH value at which the fluorescence intensity is half of the maximum intensity observed in the plateau region (pH > 10).

-

Alternatively, use a Henderson-Hasselbalch-type equation for fluorescence: pKa = pH - log[(F - F_min) / (F_max - F)], where F is the fluorescence at a given pH, F_min is the minimum fluorescence (acidic range), and F_max is the maximum fluorescence (alkaline range).

-

This protocol describes a common application where an enzyme cleaves a substrate to release fluorescent 4-MU. The example uses a generic hydrolase.

1. Materials and Reagents:

-

4-Methylumbelliferyl-substrate (e.g., 4-Methylumbelliferyl phosphate for phosphatases).

-

Enzyme solution (purified or in cell lysate).

-

Assay Buffer: A buffer at the optimal pH for the enzyme's activity (e.g., pH 8.0 for alkaline phosphatase).[10]

-

Stop Solution: A high-pH buffer to terminate the reaction and maximize 4-MU fluorescence (e.g., 0.2 M Sodium Carbonate, pH ~11-12).[10]

-

4-Methylumbelliferone standard for calibration curve.

-

Microplate reader with fluorescence capabilities.

2. Procedure:

-

Standard Curve: Prepare a series of 4-MU standards in the assay buffer mixed with the stop solution.

-

Reaction Setup: In a microplate, add the assay buffer, substrate, and enzyme solution. Initiate the reaction by adding the enzyme last.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

-

Reaction Termination: Add the stop solution to each well to quench the enzymatic reaction and deprotonate the released 4-MU.[10]

-

Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation set to ~365 nm and emission to ~445 nm.

-

Quantification: Calculate the amount of 4-MU produced in each sample by interpolating from the 4-MU standard curve. This value is directly proportional to the enzyme activity.

Caption: Workflow for quantifying enzyme activity using a 4-MU-conjugated substrate.

Conclusion

4-Methylumbelliferone's robust and predictable pH-dependent fluorescence makes it an essential tool in modern biological and chemical sciences. By understanding the underlying acid-base chemistry and its well-characterized spectral properties, researchers can effectively design and implement sensitive assays for measuring pH and quantifying a vast range of enzymatic activities. The protocols and data provided in this guide serve as a foundational resource for professionals leveraging this versatile fluorophore in their research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Methylumbelliferone|90-33-5|lookchem [lookchem.com]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 4-Methylumbelliferone | 90-33-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 10. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]

A Comprehensive Guide to Commercially Available 4-Methylumbelliferyl Substrates for Enzyme Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of commercially available 4-Methylumbelliferyl (4-MU) substrates, invaluable tools for the sensitive fluorometric quantification of a wide range of enzymatic activities. This document details the core principles of 4-MU-based assays, presents a comprehensive list of substrates for various enzyme classes, summarizes available quantitative data, provides detailed experimental protocols, and visualizes key experimental workflows and relevant signaling pathways.

The Principle of 4-MU-Based Enzyme Assays

Enzyme assays utilizing 4-Methylumbelliferyl-based substrates are predicated on a straightforward yet highly sensitive principle. The 4-MU moiety is conjugated to a specific substrate molecule, rendering it non-fluorescent. In the presence of the target enzyme, this bond is cleaved, liberating the 4-methylumbelliferone fluorophore. The released 4-MU exhibits strong fluorescence, typically with an excitation maximum around 365 nm and an emission maximum around 445 nm. The intensity of this fluorescence is directly proportional to the enzymatic activity, allowing for precise quantification. The fluorescence of 4-MU is pH-dependent, with maximal fluorescence observed at a pH of 10 or higher. Consequently, many endpoint assays incorporate a high-pH stop solution to amplify the signal.

Commercially Available 4-Methylumbelliferyl Substrates

A diverse array of 4-MU substrates is commercially available, enabling the study of a broad spectrum of enzymes, primarily hydrolases. These are categorized below by the enzyme class they target.

Glycosidases

4-MU-glycoside substrates are widely used for the detection and characterization of glycosidases, which are critical in various biological processes, including lysosomal storage disorders and microbial identification.

| 4-Methylumbelliferyl Substrate | Target Enzyme | Common Applications |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | β-Glucuronidase (GUS) | Reporter gene assays, detection of E. coli[1] |

| 4-Methylumbelliferyl-β-D-galactopyranoside (4-MU-β-Gal) | β-Galactosidase | Reporter gene assays, lysosomal storage disease research[2] |

| 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) | α-Galactosidase A (GLA) | Diagnosis of Fabry disease[3] |

| 4-Methylumbelliferyl-β-D-glucopyranoside | β-Glucosidase | Research in Gaucher disease[4] |

| 4-Methylumbelliferyl-α-D-glucopyranoside | α-Glucosidase | Diagnosis of Pompe disease[5] |

| This compoundN-acetyl-β-D-glucosaminide | N-Acetyl-β-D-glucosaminidase | Lysosomal storage disease research |

| 4-Methylumbelliferyl-α-L-iduronide | α-L-Iduronidase | Diagnosis of mucopolysaccharidosis I (MPS I) |

| 4-Methylumbelliferyl-β-D-cellobioside | Cellulase/Cellobiohydrolase | Biofuel research, industrial enzymology |

| 4-Methylumbelliferyl-β-D-xylopyranoside | β-Xylosidase | Plant biology, industrial applications |

| 4-Methylumbelliferyl-α-D-mannopyranoside | α-Mannosidase | Lysosomal storage disease research |

| 4-Methylumbelliferyl-β-L-fucopyranoside | β-L-Fucosidase | Glycobiology research[4] |

| 4-Methylumbelliferyl-α-L-arabinofuranoside | α-L-Arabinofuranosidase | Plant cell wall research[4] |

Phosphatases

4-Methylumbelliferyl phosphate (4-MUP) is a versatile substrate for the detection of both acid and alkaline phosphatases, enzymes crucial in signal transduction and various metabolic processes.

| 4-Methylumbelliferyl Substrate | Target Enzyme | Common Applications |

| 4-Methylumbelliferyl phosphate (4-MUP) | Acid and Alkaline Phosphatases | General enzyme activity studies, immunoassays (ELISA)[6][7][8] |

Sulfatases

4-MU-sulfate substrates are instrumental in diagnosing lysosomal storage diseases characterized by sulfatase deficiencies.

| 4-Methylumbelliferyl Substrate | Target Enzyme | Common Applications |

| 4-Methylumbelliferyl sulfate (4-MUS) | Arylsulfatases, Steroid sulfatase | Diagnosis of metachromatic leukodystrophy, X-linked ichthyosis[9] |

| 4-Methylumbelliferyl-α-L-iduronide-2-sulfate | Iduronate-2-sulfatase (IDS) | Diagnosis of Hunter syndrome (MPS II)[10] |

Lipases and Esterases

Long-chain fatty acid esters of 4-MU are employed to measure the activity of lipases and esterases, which are involved in lipid metabolism and transport.

| 4-Methylumbelliferyl Substrate | Target Enzyme | Common Applications |

| 4-Methylumbelliferyl oleate | Acid and Alkaline Lipases | Lipid metabolism research[4] |

| 4-Methylumbelliferyl palmitate | Lysosomal Acid Lipase (LAL) | Screening for Wolman disease and cholesteryl ester storage disease[11] |

| 4-Methylumbelliferyl heptanoate | Lipase/Esterase | General lipase and esterase activity assays[12][13][14] |

| 4-Methylumbelliferyl butyrate | Esterase | Microbial identification[4] |

| 4-Methylumbelliferyl octanoate | Lipase | General lipase activity studies[4] |

| 4-Methylumbelliferyl decanoate | Carboxylesterases | Drug metabolism studies[4] |

Quantitative Data

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. However, comprehensive, publicly available kinetic data for the wide array of 4-MU substrates with various enzymes is limited. These parameters are often determined empirically by researchers for their specific enzyme and experimental conditions. Below is a summary of some available kinetic data.

| Substrate | Enzyme | Km (mM) | Vmax | Source |

| 4-Methylumbelliferyl phosphate | Calf-intestinal alkaline phosphatase | pH-dependent | pH-dependent | [15][16] |

| 4-Methylumbelliferyl glucuronide | E. coli β-Glucuronidase | ~0.05-0.1 | - | [11] |

Note: Researchers are strongly encouraged to determine the kinetic parameters for their specific experimental setup to ensure accurate and reliable results.

Experimental Protocols

Detailed methodologies for key enzymatic assays using 4-MU substrates are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

General Assay Workflow

The following diagram illustrates a typical workflow for a 4-MU-based enzyme assay.

Caption: A generalized workflow for conducting an enzyme assay using a 4-Methylumbelliferyl substrate.

Protocol 1: β-Glucuronidase (GUS) Assay

This protocol is adapted for the measurement of GUS activity in cell extracts.[1][11][17][18][19]

Materials:

-

4-Methylumbelliferyl-β-D-glucuronide (MUG)

-

GUS Extraction Buffer (e.g., 50 mM sodium phosphate, pH 7.0, 10 mM DTT, 1 mM EDTA, 0.1% Triton X-100)

-

Stop Buffer (e.g., 0.2 M Na₂CO₃)

-

4-Methylumbelliferone (4-MU) standard solution

-

Microplate reader with fluorescence detection

-

Black, clear-bottom 96-well microplates

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold GUS Extraction Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

-

Standard Curve: Prepare a series of 4-MU standards in GUS Extraction Buffer with Stop Buffer (e.g., 0 to 100 µM).

-

Reaction Setup: In a 96-well plate, add your sample (e.g., 10-50 µL) to each well.

-

Initiate Reaction: Add MUG substrate solution (e.g., 50 µL of a 2 mM solution in GUS Extraction Buffer) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), protected from light.

-

Stop Reaction: Terminate the reaction by adding Stop Buffer (e.g., 100 µL) to each well.

-

Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculation: Determine the concentration of 4-MU produced in your samples by comparison to the standard curve and calculate the GUS activity.

Protocol 2: Alkaline Phosphatase (ALP) Assay

This protocol is suitable for measuring ALP activity in various biological samples.[20][21]

Materials:

-

4-Methylumbelliferyl phosphate (4-MUP)

-

Assay Buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 0.5 M NaOH)

-

4-Methylumbelliferone (4-MU) standard solution

-

Microplate reader with fluorescence detection

-

Black, clear-bottom 96-well microplates

Procedure:

-

Sample Preparation: Prepare your samples (e.g., serum, cell lysates) diluted in Assay Buffer.

-

Standard Curve: Prepare a serial dilution of 4-MU in Assay Buffer with Stop Solution.

-

Reaction Setup: Add diluted samples to the wells of a 96-well plate.

-

Initiate Reaction: Add 4-MUP solution (e.g., to a final concentration of 100-500 µM) to each well.

-

Incubation: Incubate at 37°C for 15-30 minutes, protected from light.

-

Stop Reaction: Add Stop Solution to each well.

-

Fluorescence Measurement: Measure fluorescence (Ex ~365 nm, Em ~445 nm).

-

Calculation: Quantify the amount of 4-MU produced and calculate the ALP activity.

Protocol 3: Sulfatase Assay

This protocol provides a general method for measuring sulfatase activity.[9]

Materials:

-

4-Methylumbelliferyl sulfate (4-MUS)

-

Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.0)

-

Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)

-

4-Methylumbelliferone (4-MU) standard solution

-

Microplate reader with fluorescence detection

-

Black, clear-bottom 96-well microplates

Procedure:

-

Sample Preparation: Prepare enzyme samples in a suitable buffer.

-

Standard Curve: Prepare 4-MU standards in Assay Buffer with Stop Solution.

-

Reaction Setup: Add samples to the wells of a 96-well plate.

-

Initiate Reaction: Add 4-MUS solution (e.g., to a final concentration of 1-10 mM) to each well.

-

Incubation: Incubate at 37°C for an appropriate time (e.g., 1-4 hours).

-

Stop Reaction: Add Stop Solution to each well.

-

Fluorescence Measurement: Read fluorescence (Ex ~365 nm, Em ~445 nm).

-

Calculation: Determine the amount of 4-MU produced and calculate the sulfatase activity.

Protocol 4: Lipase Assay

This protocol is for the determination of lipase activity.[12][13][14][22][23]

Materials:

-

4-Methylumbelliferyl long-chain fatty acid ester (e.g., 4-Methylumbelliferyl oleate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 0.1% gum arabic or Triton X-100 to emulsify the substrate)

-

Stop Solution (e.g., 0.1 M sodium carbonate, pH 10.5)

-

4-Methylumbelliferone (4-MU) standard solution

-

Microplate reader with fluorescence detection

-

Black, clear-bottom 96-well microplates

Procedure:

-

Substrate Emulsification: Prepare the substrate solution by emulsifying the 4-MU-lipo-substrate in the Assay Buffer using sonication or vigorous vortexing.

-

Sample Preparation: Dilute the lipase-containing samples in Assay Buffer.

-

Standard Curve: Prepare 4-MU standards in Assay Buffer with Stop Solution.

-

Reaction Setup: Add samples to the wells of a 96-well plate.

-

Initiate Reaction: Add the emulsified substrate solution to each well.

-

Incubation: Incubate at the optimal temperature for the lipase (e.g., 37°C) for 30-60 minutes.

-

Stop Reaction: Add Stop Solution to each well.

-

Fluorescence Measurement: Measure fluorescence (Ex ~365 nm, Em ~445 nm).

-

Calculation: Calculate the lipase activity based on the amount of 4-MU produced.

Signaling Pathways and Logical Relationships

The enzymes assayed using 4-MU substrates are involved in numerous critical signaling and metabolic pathways. The following diagrams illustrate some of these relationships.

The Role of Phosphatases in Signal Transduction

Phosphatases play a crucial role in regulating cellular signaling by counteracting the activity of kinases. This dynamic balance of phosphorylation and dephosphorylation controls the activity of many proteins and the flow of information through signaling pathways.

Caption: The antagonistic action of kinases and phosphatases in a typical signal transduction pathway.

The Lysosome as a Metabolic Signaling Hub

Many of the enzymes targeted by 4-MU substrates, such as glycosidases, phosphatases, and sulfatases, are lysosomal enzymes. The lysosome is not merely a recycling center but also a critical hub for sensing cellular nutrient status and regulating metabolic signaling pathways.[24][25][26][27][28]

Caption: The central role of the lysosome and its enzymes in integrating metabolic signals.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. goldbio.com [goldbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. goldbio.com [goldbio.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. Beta-glucuronidase (GUS) assay (adapted for Phaeodactylum tricornutum) [protocols.io]

- 19. tandfonline.com [tandfonline.com]

- 20. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]

- 21. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 24. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lysosome: Signaling Hub for Metabolic Sensing and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signals for the lysosome: a control center for cellular clearance and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Frontiers | The Lysosome Signaling Platform: Adapting With the Times [frontiersin.org]

The Researcher's Guide to 4-Methylumbelliferyl Compounds: Safety, Handling, and Experimental Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl (4-MU) compounds are a versatile class of molecules widely utilized in biomedical research. From their origins as pH indicators to their current use as fluorogenic substrates and inhibitors of key biological pathways, these coumarin derivatives are staples in laboratories focused on enzymology, cell biology, and drug discovery. This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of 4-Methylumbelliferone (the parent compound) and its commonly used derivatives. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to work with these compounds safely and effectively. This document includes detailed safety protocols, structured tables of quantitative data for easy comparison, and step-by-step experimental methodologies. Furthermore, mandatory visualizations of key signaling pathways and experimental workflows are provided in the form of Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction to 4-Methylumbelliferyl Compounds

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative that exhibits pH-dependent fluorescence. This property has led to the development of a wide array of 4-MU-based substrates for detecting enzymatic activity. In these substrates, the hydroxyl group of 4-MU is conjugated to a specific chemical group that is a target for a particular enzyme. Enzymatic cleavage of this linkage releases the highly fluorescent 4-methylumbelliferone, providing a sensitive and quantifiable measure of enzyme activity.

Beyond their role as reporter molecules, 4-Methylumbelliferone itself has garnered significant attention as a potent inhibitor of hyaluronan (HA) synthesis.[1][2] This has opened up new avenues for its investigation as a potential therapeutic agent in cancer, inflammation, and autoimmune diseases.[1][3] This guide will delve into both the practical handling and the scientific applications of these valuable research tools.

Safety and Handling of 4-Methylumbelliferyl Compounds

Proper safety precautions are paramount when working with any chemical substance. This section outlines the known hazards, personal protective equipment (PPE) recommendations, first aid procedures, and storage and disposal guidelines for 4-Methylumbelliferone and its common derivatives.

Hazard Identification and GHS Classification

4-Methylumbelliferone is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2][4][5]

-

Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1][2][4][5]

Some derivatives may have different or additional classifications, and it is crucial to consult the specific Safety Data Sheet (SDS) for each compound. For example, 4-Methylumbelliferyl oleate is not classified as hazardous according to GHS.[1]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling 4-Methylumbelliferyl compounds. The following PPE is generally recommended:

-

Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[4][6]

-

Eye/Face Protection : Use safety goggles with side protection or a face shield.[1][4]

-

Skin and Body Protection : Wear a lab coat and, if handling large quantities or there is a risk of significant exposure, consider additional protective clothing.[1]

-

Respiratory Protection : If handling the powder outside of a ventilated enclosure or if dust formation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95).[1][7]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

After Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]

-

After Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[2][4]

-

After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][4][5]

-

After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[2][4]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Some derivatives, particularly those used as enzyme substrates, may require storage at -20°C.[9]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5]

Quantitative Data

This section provides a summary of key quantitative data for 4-Methylumbelliferone and some of its derivatives in a structured tabular format for easy comparison.

Physical and Chemical Properties

| Property | 4-Methylumbelliferone | 4-Methylumbelliferyl acetate | 4-Methylumbelliferyl oleate | 4-Methylumbelliferyl heptanoate |

| CAS Number | 90-33-5 | 2747-05-9 | 18323-58-5 | 18319-92-1 |

| Molecular Formula | C₁₀H₈O₃ | C₁₂H₁₀O₄ | C₂₈H₄₀O₄ | C₁₇H₂₀O₄ |

| Molecular Weight | 176.17 g/mol | 218.21 g/mol | 440.6 g/mol | 288.34 g/mol |

| Appearance | Off-white powder/solid | Powder | Low-melting solid | White to off-white powder |

| Melting Point | 186 - 191 °C[1][10] | 149 - 150 °C[7] | 37 - 38 °C[2][11] | 41 - 42 °C[5][9] |

| Solubility | Sparingly soluble in water | Chloroform: 100 mg/mL[7] | Chloroform: 20 mg/mL[12] | Pyridine (50 mg/mL), DMSO, DMF[5] |

Toxicological Data for 4-Methylumbelliferone

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 3850 mg/kg[2][13] |

| LD50 | Mouse | Oral | 2850 mg/kg[2] |

| LD50 | Rat | Intraperitoneal | 2550 mg/kg[2][13] |

| LD50 | Mouse | Subcutaneous | >10 g/kg[2] |

Signaling Pathways and Mechanisms of Action

Inhibition of Hyaluronan Synthesis by 4-Methylumbelliferone

4-Methylumbelliferone is a well-established inhibitor of hyaluronan (HA) synthesis.[1][2] Its primary mechanism of action involves the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a key substrate for hyaluronan synthases (HAS).[2][4] 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid, thereby diverting UDP-GlcUA away from HA synthesis.[1][2][4] Additionally, 4-MU has been shown to downregulate the expression of Hyaluronan Synthase 2 (HAS2).[2][13] This dual mechanism makes 4-MU a potent inhibitor of HA production.

Downstream Signaling Effects of 4-MU

The inhibition of hyaluronan synthesis by 4-MU can have profound effects on various downstream signaling pathways, including those regulated by TGF-β, NF-κB, and MAPKs. Hyaluronan is not merely a structural component of the extracellular matrix but also a signaling molecule that interacts with cell surface receptors like CD44 and RHAMM, influencing cell proliferation, migration, and inflammation. By reducing HA levels, 4-MU can modulate these processes. For instance, TGF-β is a potent inducer of HA synthesis, and the effects of 4-MU can counteract some TGF-β-mediated responses.[14][15] Similarly, HA can activate NF-κB and MAPK pathways, which are central to inflammatory responses.[16][17][18] Therefore, 4-MU's ability to suppress HA production can lead to the attenuation of these pro-inflammatory signaling cascades.

Experimental Protocols